molecular formula C7H13NO B2852232 {5-Oxaspiro[2.4]heptan-6-yl}methanamine CAS No. 2060041-80-5

{5-Oxaspiro[2.4]heptan-6-yl}methanamine

Cat. No.: B2852232
CAS No.: 2060041-80-5
M. Wt: 127.187
InChI Key: KUHIIBZROYQZJN-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds are a class of bicyclic molecules where the two constituent rings are connected through a single, common atom known as the spiro atom. This arrangement results in a rigid, three-dimensional structure that is a significant departure from the often-planar nature of many aromatic compounds. The fixed spatial orientation of substituents on a spirocyclic scaffold can be highly advantageous in designing molecules that interact with specific biological targets. In medicinal chemistry, the incorporation of spirocyclic motifs has been shown to improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Importance of the Methanamine Functional Group in Molecular Design

The methanamine group (-CH₂NH₂) is a primary amine attached to the spirocyclic core. Primary amines are fundamental functional groups in organic chemistry and are prevalent in a vast number of biologically active molecules, including pharmaceuticals and natural products. The nitrogen atom's lone pair of electrons makes it basic and nucleophilic, allowing it to participate in a wide range of chemical reactions. This functional group is a key site for forming salts, which can improve a compound's solubility and bioavailability. Furthermore, the amine group can be readily modified to introduce other functionalities, making it a versatile handle for chemical diversification and the optimization of a molecule's properties.

Research Context and Scope of {5-Oxaspiro[2.4]heptan-6-yl}methanamine Studies

While detailed research studies specifically focused on this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential for applications in drug discovery and chemical biology. The combination of a rigid, three-dimensional spirocyclic core and a versatile primary amine functional group makes it an attractive building block for the synthesis of novel chemical libraries.

A general synthetic route to access this compound involves the conversion of a precursor, such as a tosylate or mesylate of the corresponding alcohol, to an azide (B81097), followed by reduction to the primary amine. For example, a general procedure for the synthesis of (5-Oxaspiro[2.4]heptan-6-yl)methanamine (referred to as 5b in the supporting information of a study) involves reacting the corresponding precursor (5a) with sodium azide in dimethylformamide (DMF). The resulting azide intermediate is then reduced to the final amine product, a common and well-established chemical transformation semanticscholar.org.

The exploration of such novel spirocyclic amines is driven by the continuous need for new molecular scaffolds that can provide access to unexplored regions of chemical space and lead to the discovery of compounds with novel biological activities. Future research will likely focus on the development of efficient and stereoselective synthetic routes to this and related compounds, as well as the investigation of their potential as ligands for various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.4]heptan-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-6-3-7(1-2-7)5-9-6/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHIIBZROYQZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060041-80-5
Record name {5-oxaspiro[2.4]heptan-6-yl}methanamine
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Synthetic Methodologies for 5 Oxaspiro 2.4 Heptan 6 Yl Methanamine and Its Analogues

Strategies for the Construction of the 5-Oxaspiro[2.4]heptane Scaffold

The synthesis of the 5-oxaspiro[2.4]heptane framework presents unique challenges due to the inherent strain in the spirocyclic system containing a cyclopropane (B1198618) ring. Various strategies have been devised to overcome these hurdles, broadly categorized into cyclization reactions for spirocenter formation and transformations of existing ring systems.

Cyclization Reactions for Spirocenter Formation

The direct formation of the spirocyclic core through cyclization is a common and powerful approach. These methods often involve the creation of the cyclopropane ring onto a pre-existing lactone or its precursor.

The intramolecular Wurtz reaction is a classical method for the formation of cyclic compounds through the reductive coupling of two alkyl halides within the same molecule. krayonnz.comorganic-chemistry.orgwikipedia.org This approach has been successfully applied to the synthesis of the 5-oxaspiro[2.4]heptane scaffold.

A key example involves the cyclization of 4,4-bis(bromomethyl)dihydro-2-furanone using zinc metal. google.com This reaction proceeds via an intramolecular reductive coupling, where the two bromomethyl groups are joined to form the cyclopropane ring, directly yielding 5-oxaspiro[2.4]heptan-6-one. The mechanism is believed to involve the formation of an organozinc intermediate.

Reaction Scheme for Intramolecular Wurtz-Type Synthesis

PrecursorReagentsProduct
4,4-bis(bromomethyl)dihydro-2-furanoneZinc (Zn)5-oxaspiro[2.4]heptan-6-one

This method is advantageous as it constructs the spirocenter in a single, efficient step. The Wurtz reaction is particularly well-suited for the formation of small, strained rings like cyclopropanes. wikipedia.org

The construction of the 5-oxaspiro[2.4]heptane scaffold can also be achieved through a series of reactions starting from acyclic or monocyclic precursors, culminating in a ring-closing step.

One documented route begins with the acyclic precursor, dibromoneopentyl glycol. This is first cyclized in the presence of zinc powder to form cyclopropyldimethanol. Subsequent reaction with thionyl chloride yields cyclopropyldimethanol cyclosulfite. This intermediate undergoes ring-opening with a cyanide source to produce a nitrile alcohol compound. Finally, hydrolysis of the nitrile under basic conditions followed by acid-catalyzed ring closure affords 5-oxaspiro[2.4]heptan-6-one. google.com

Another approach starts from the monocyclic precursor [3-(hydroxymethyl)oxetan-3-yl]acetonitrile. This compound is treated with hydrogen bromide to yield 4,4-bis(bromomethyl)dihydro-2-furanone, the precursor for the aforementioned intramolecular Wurtz reaction. google.com This multi-step sequence effectively builds the lactone ring onto a pre-existing cyclic ether before the final cyclopropane ring formation.

Multi-step Synthesis from Acyclic/Monocyclic Precursors

Starting Material Key Intermediates Final Product
Dibromoneopentyl glycol Cyclopropyldimethanol, Cyclopropyldimethanol cyclosulfite, Nitrile alcohol 5-oxaspiro[2.4]heptan-6-one
[3-(hydroxymethyl)oxetan-3-yl]acetonitrile 4,4-bis(bromomethyl)dihydro-2-furanone 5-oxaspiro[2.4]heptan-6-one

Transformations Involving Fused Ring Systems and Heterocycles

An alternative to building the spirocycle from linear or simple cyclic precursors is to start with more complex ring systems and transform them into the desired scaffold.

The reaction of α-methylene-γ-butyrolactone (3-methylenedihydrofuran-2(3H)-one) with diazoalkanes provides a direct route to the spirocyclopropyl lactone system. This reaction is a [1+2] cycloaddition, where the carbene generated from the diazoalkane adds across the exocyclic double bond of the lactone to form the cyclopropane ring. For instance, the reaction with diphenyldiazomethane leads to the formation of a diphenyl-substituted 5-oxaspiro[2.4]heptan-6-one derivative.

The reduction of a cyclic anhydride (B1165640) precursor, specifically 5-oxaspiro[2.4]heptane-4,6-dione, can in principle yield the desired 5-oxaspiro[2.4]heptan-6-one. This anhydride can be synthesized from itaconic acid ester. However, the reduction of this unsymmetrical anhydride presents a significant challenge in terms of regioselectivity. The use of reducing agents can lead to a mixture of the desired product and the isomeric 5-oxaspiro[2.4]heptan-4-one, necessitating a difficult separation of the isomers. This lack of selectivity makes this route less economically viable for large-scale production. google.com

Comparison of Reducing Agents for Cyclic Anhydrides

Reducing AgentOutcomeReference
VariousMixture of 5-oxaspiro[2.4]heptan-6-one and 5-oxaspiro[2.4]heptan-4-one google.com

Catalytic Approaches to Spirocyclic Ether Formation

Chromium carbene complexes, often referred to as Fischer carbenes, are versatile reagents in organic synthesis, capable of participating in a variety of transformations to form complex molecular architectures. researchgate.net Their utility stems from the ability to act as carbene-transfer agents and to undergo cycloaddition reactions with other components. researchgate.net The complexation of an arene to a chromium tricarbonyl unit significantly alters its chemical properties, primarily due to the strong electron-withdrawing effect of the Cr(CO)₃ group. rsc.org This activation can facilitate transformations that are otherwise difficult to achieve.

While direct application to the synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine is specific, the general reactivity of chromium carbene complexes is well-established for constructing cyclic systems. For instance, the reaction of chromium carbene complexes with diynes can lead to the formation of aromatic rings through complex cocyclization pathways. researchgate.net Furthermore, photolysis of certain chromium aminocarbene complexes can produce o-amino aromatic alcohols via a proposed dienylketene intermediate that undergoes electrocyclization. researchgate.net In the context of ether synthesis, recent developments have shown that cyclic (alkyl)(amino)carbene (CAAC)-chromium complexes can catalyze the twofold cross-coupling of ethers by cleaving α-Csp³–H and Csp³–O bonds to form a metal-carbene intermediate, which then couples with various reagents. nih.gov This demonstrates the potential of chromium carbenes to mediate complex transformations involving ether linkages, suggesting their plausible application in novel strategies for spirocyclic ether formation.

A metal-free approach utilizing iodoarene catalysis provides a mild and efficient method for the difunctionalization of alkenes, which can be adapted for the synthesis of five-membered oxygen heterocycles. pku.edu.cn A reported room-temperature, open-air reaction involves the iodoarene-catalyzed oxyamination of unactivated alkenes. In this process, the alkene is functionalized by an oxygen atom from an amide group and a nitrogen atom from an external source like HNTs₂ (bis(p-toluenesulfonyl)amine). pku.edu.cn

The mechanism is proposed to proceed through the activation of the alkene by a cationic iodonium(III) intermediate, which is generated in situ. This is followed by an intramolecular attack by the oxygen atom of a nearby amide to form a five-membered ring intermediate. The final step involves an SN2 reaction where the NTs₂⁻ anion acts as a nucleophile, opening a transient species to yield the final product. pku.edu.cn This methodology has been successfully applied to synthesize N-bistosyl-substituted 5-imino-2-tetrahydrofuranyl methanamine derivatives, which are structural analogues of the target spirocyclic system. pku.edu.cn

Alkene SubstrateCatalyst (mol %)SolventTime (h)Yield (%)Diastereoselectivity (dr)
N-(pent-4-en-1-yl)acetamideIodoarene (10)HFIP1292>20:1
N-(hex-5-en-1-yl)acetamideIodoarene (10)HFIP1285>20:1
N-(2-methylpent-4-en-1-yl)acetamideIodoarene (10)HFIP15881.5:1
N-(2-phenylpent-4-en-1-yl)acetamideIodoarene (15)HFIP/tert-BuOMe15753:1

Data derived from an iodoarene-catalyzed oxyamination study on unactivated alkenes, providing a model for forming substituted tetrahydrofuran (B95107) rings. pku.edu.cn

Introduction of the Methanamine Moiety

Once the spirocyclic ether core is established, the final key step is the introduction of the methanamine (-CH₂NH₂) group. This can be achieved through various reliable and well-documented amination strategies starting from different functional group precursors.

Amination Strategies

A common route to synthesize a primary amine from a carboxylic acid derivative involves a multi-step sequence that results in the loss of one carbon atom. This is exemplified by the Hofmann rearrangement (or Hofmann bromamide (B1595942) degradation). vedantu.com The process begins with the conversion of the corresponding carboxylic acid, {5-Oxaspiro[2.4]heptan-6-yl}carboxylic acid, into a primary amide. This is typically achieved by first converting the acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with excess ammonia (B1221849) (NH₃). vedantu.com

The resulting primary amide, {5-Oxaspiro[2.4]heptan-6-yl}carboxamide, is then subjected to the Hofmann rearrangement. This reaction involves treating the amide with bromine (Br₂) and a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). youtube.com The reaction proceeds through the formation of an isocyanate intermediate, which is subsequently hydrolyzed to yield the primary amine, this compound, which has one less carbon atom than the starting amide. vedantu.com

Reaction Sequence:

R-COOH + SOCl₂ → R-COCl

R-COCl + NH₃ (excess) → R-CONH₂

R-CONH₂ + Br₂ + 4KOH → R-NH₂ + K₂CO₃ + 2KBr + 2H₂O

The reduction of nitriles and azides provides a direct pathway to primary amines without the loss of a carbon atom. These methods are among the most reliable for amine synthesis.

Reduction of Nitriles: The nitrile group (-C≡N) can be readily reduced to a primary amine (-CH₂NH₂). A powerful and common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgtiwariacademy.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the amine. libretexts.org Catalytic hydrogenation is another widely used and often more economical method. wikipedia.org This involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orgyoutube.com

Reduction of Azides: The azide (B81097) group (-N₃) is an excellent precursor for primary amines. The Staudinger reduction, which uses triphenylphosphine (B44618) (Ph₃P) followed by hydrolysis with water, is a very mild and effective method. pearson.comacs.org A significant thermodynamic driving force for this reaction is the formation of the highly stable nitrogen molecule (N₂). youtube.com Alternatively, azides can be reduced to primary amines using catalytic hydrogenation (H₂ with a palladium or platinum catalyst) or with hydride reagents like LiAlH₄. youtube.compearson.com The reduction of azides is highly chemoselective and tolerant of many other functional groups. organic-chemistry.org

Precursor Functional GroupReducing Agent/MethodProductKey Features
Nitrile (R-CN)LiAlH₄, then H₂OPrimary Amine (R-CH₂NH₂)Powerful, widely applicable. libretexts.orglibretexts.org
Nitrile (R-CN)H₂ / Raney Ni, Pd, or PtPrimary Amine (R-CH₂NH₂)Economical, used industrially. wikipedia.org
Azide (R-N₃)1. PPh₃, 2. H₂O (Staudinger)Primary Amine (R-NH₂)Very mild conditions, high yield. acs.org
Azide (R-N₃)H₂ / Pd or PtPrimary Amine (R-NH₂)Clean reaction, byproduct is N₂ gas. youtube.com
Azide (R-N₃)SnCl₂ / H₂OPrimary Amine (R-NH₂)Chemoselective for reducing azides and nitro groups. pearson.com

Functional Group Interconversions Preceding Amine Formation

The introduction of the primary amine in this compound is typically achieved as one of the final steps in a synthetic sequence. This strategy avoids potential complications from the reactive amine group during the construction of the spirocyclic core. The amine is unmasked from a more stable functional group precursor through a process known as functional group interconversion (FGI). Common precursors for primary amines include nitriles, amides, and azides.

A logical precursor for the target compound is 5-oxaspiro[2.4]heptan-6-one, whose synthesis has been reported from 1-hydroxymethylcyclopropyl acetonitrile (B52724) google.com. Starting from this spirocyclic ketone or the corresponding lactone, several FGI pathways can be envisioned to introduce the methanamine moiety.

Via Nitrile Reduction: The ketone can be converted into a cyanohydrin, followed by reduction and dehydration to form an unsaturated nitrile. Subsequent hydrogenation of the double bond and reduction of the nitrile group would yield the target amine. A more direct route involves the Wittig-type olefination of the ketone to introduce a cyanomethylene group, followed by catalytic hydrogenation. The reduction of a nitrile functional group, often with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a Palladium, Platinum, or Nickel catalyst), is a robust method for primary amine synthesis ru.nl.

Via Amide Reduction: The spirocyclic ketone can be oxidized (e.g., via a Baeyer-Villiger oxidation) to the corresponding lactone. Ring-opening of the lactone yields a hydroxy-substituted carboxylic acid, which can be converted to the primary amide through standard methods (e.g., activation with a coupling agent followed by treatment with ammonia). Subsequent reduction of this primary amide with reagents such as LiAlH₄ or borane (B79455) (BH₃) affords the desired this compound.

Via Reductive Amination: The ketone can be transformed into the corresponding aldehyde, 5-oxaspiro[2.4]heptane-6-carbaldehyde. This aldehyde can then undergo direct reductive amination. This process involves the reaction of the aldehyde with an ammonia source (like ammonium (B1175870) formate (B1220265) or ammonia itself) to form an intermediate imine, which is reduced in situ to the primary amine organic-chemistry.org. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.

Precursor Functional GroupKey Reagents for Conversion to Amine
Nitrile (-CN)LiAlH₄; H₂/Raney Ni; H₂/Pd/C
Amide (-CONH₂)LiAlH₄; BH₃·THF
Aldehyde (-CHO)NH₃ or NH₄OAc with NaBH₃CN or H₂/Catalyst
Azide (-N₃)H₂/Pd/C; LiAlH₄; PPh₃/H₂O (Staudinger Reduction)

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiomerically pure this compound requires precise control over the stereochemistry during the synthesis. This is achieved through asymmetric catalysis to form the chiral spirocyclic core or by diastereoselective reactions that introduce the methanamine group under the influence of existing stereocenters.

The key to an enantioselective synthesis is the initial construction of the chiral 5-oxaspiro[2.4]heptane framework. This can be accomplished using chiral catalysts that influence the stereochemical outcome of the ring-forming reaction. Methodologies developed for analogous spirocycles, such as 5-azaspiro[2.4]heptanes, provide a blueprint for these approaches mdpi.comrsc.orgresearchgate.net.

One effective strategy is the use of phase-transfer catalysis. For instance, the alkylation of a glycine (B1666218) imine derivative with a suitable 1,2-bis(electrophilic)ethane species in the presence of a chiral phase-transfer catalyst, such as a chinchonidine-derived ammonium salt, can generate the spirocyclic ring with high enantioselectivity mdpi.comresearchgate.net.

Organocatalysis offers another powerful tool. Chiral phosphoric acids, for example, have been successfully employed in intramolecular cyclization reactions to construct axially chiral spiro-bisindoles, demonstrating their utility in controlling stereochemistry in spirocycle formation chemistryviews.org. Similarly, nickel-catalyzed intramolecular additions have been developed for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers acs.org. A base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones has also been reported to produce 6-methylene-5-oxaspiro[2.4]heptanones in a regio- and stereoselective manner, which are direct precursors to the desired saturated spirocycle nih.govrsc.org.

Catalytic ApproachCatalyst TypeExample Reaction
Phase-Transfer CatalysisChiral Quaternary Ammonium Salt (e.g., from Cinchona alkaloids)Asymmetric alkylation
OrganocatalysisChiral Phosphoric Acid (e.g., BINOL-derived)Intramolecular dehydrative cyclization chemistryviews.org
Metal CatalysisChiral Ligand-Metal Complex (e.g., Ni/Mandyphos)Enantioselective intramolecular addition acs.org
Organoiodine CatalysisChiral Hypervalent IodineDearomatizative spirocyclization nih.gov

Once an enantiopure spirocyclic intermediate, such as 5-oxaspiro[2.4]heptan-6-one, is obtained, the subsequent introduction of the methanamine group must proceed with diastereoselectivity. The stereochemistry of this new C-N bond is directed by the pre-existing stereocenter of the spirocycle.

A common strategy involves the diastereoselective reduction of the spirocyclic ketone to a specific diastereomer of the corresponding alcohol. The choice of reducing agent can influence the stereochemical outcome based on steric hindrance (e.g., using bulky hydride reagents like L-Selectride®) or chelation control if a nearby coordinating group is present youtube.com. The resulting alcohol can then be converted to the amine with inversion of configuration (e.g., via Mitsunobu reaction with an azide source followed by reduction) or retention (e.g., conversion to a sulfonate, displacement with azide, and reduction).

Alternatively, if the synthesis proceeds through a spirocyclic aldehyde, the diastereoselective addition of a carbon or nitrogen nucleophile can establish the new stereocenter. For example, the addition of cyanide (e.g., TMSCN) to a chiral aldehyde can favor one diastereomer of the resulting cyanohydrin, which can then be reduced to the aminomethyl group. The stereochemical outcome of such additions is often predicted by models like the Felkin-Anh or Cram chelation models, which consider the steric and electronic properties of the substituents on the adjacent stereocenter researchgate.net.

Divergent Synthesis of Substituted this compound Derivatives

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate researchgate.netrsc.org. Starting from a core scaffold like this compound, this approach allows for the systematic exploration of the chemical space around the molecule by introducing various substituents on the spirocyclic ring or at the nitrogen atom.

Modifying the 5-oxaspiro[2.4]heptane core introduces structural diversity that can be crucial for tuning the properties of the molecule. The spirocyclic system presents two main areas for functionalization: the cyclopropane ring and the tetrahydrofuran ring.

Cyclopropane Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under specific conditions, such as treatment with strong acids or transition metal catalysts. This can provide access to a different class of substituted tetrahydrofuran derivatives.

Tetrahydrofuran Ring: The tetrahydrofuran ring is generally more stable. Functionalization can be achieved by introducing activating groups. For example, if the synthesis starts from a precursor with existing functionality on the ring (e.g., a double bond or a hydroxyl group), this can be used as a handle for further modifications.

The primary amine of the methanamine group is an excellent nucleophile and serves as a versatile point for diversification. A wide array of well-established chemical transformations can be applied to generate a large library of N-substituted derivatives.

N-Alkylation: The primary amine can be converted into secondary or tertiary amines through reaction with alkyl halides or via reductive amination with aldehydes or ketones organic-chemistry.org.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This is a common method for introducing a vast range of substituents.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are important functional groups in medicinal chemistry.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively.

This divergent approach, by modifying either the core ring system or the exocyclic amine, enables the efficient production of a diverse set of analogues for further investigation.

Molecular Structure and Conformational Analysis of 5 Oxaspiro 2.4 Heptan 6 Yl Methanamine

Theoretical and Computational Studies of the {5-Oxaspiro[2.4]heptan-6-yl}methanamine Scaffold

Theoretical and computational chemistry provide powerful tools for understanding the three-dimensional structure and energetics of complex molecules like this compound. While specific experimental data on this compound is limited in publicly accessible literature, its structural properties can be inferred from studies on analogous spirocyclic and heterocyclic systems.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of organic compounds. For a molecule such as this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be utilized to determine its optimized geometry, vibrational frequencies, and electronic structure. These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's preferred three-dimensional arrangement. Furthermore, DFT can be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity.

Conformational Landscape and Energy Minima Exploration

The conformational landscape of this compound is characterized by multiple potential energy minima corresponding to different spatial arrangements of its constituent rings and substituent. The tetrahydrofuran (B95107) ring is known to adopt various puckered conformations, such as the envelope and twist forms, to alleviate ring strain. The spiro-fused cyclopropane (B1198618) ring introduces significant rigidity and influences the puckering of the five-membered ring.

Computational exploration of the conformational landscape would involve systematic or stochastic searches to identify all low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Key conformational variables include the puckering of the tetrahydrofuran ring and the rotation around the C6-C(methanamine) bond. The interplay between these degrees of freedom leads to a complex energy surface with several local minima separated by energy barriers.

Characterization of Molecular Geometry and Electronic Structure

The molecular geometry of this compound is defined by the spirocyclic fusion of a cyclopropane and a tetrahydrofuran ring. The spirocenter, being a quaternary carbon, creates a rigid junction between the two rings. The cyclopropane ring is necessarily planar, while the tetrahydrofuran ring will adopt a non-planar conformation to minimize torsional strain. The aminomethyl substituent at the C6 position can exist in different staggered conformations relative to the tetrahydrofuran ring.

The electronic structure is characterized by the presence of lone pairs on the oxygen and nitrogen atoms, which are the primary sites of basicity and nucleophilicity. The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are key determinants of the molecule's chemical behavior.

Stereochemical Considerations and Isomerism

The unique spirocyclic nature of this compound gives rise to interesting stereochemical properties.

Diastereomeric Relationships in Substituted Analogues

In substituted analogues of this compound, the introduction of additional stereocenters can lead to a more complex set of diastereomers. For instance, substitution on the cyclopropane or tetrahydrofuran rings would create new chiral centers, increasing the number of possible stereoisomers. The relative orientation of these substituents will have a significant impact on the conformational preferences and biological activity of the resulting molecules. The relationships between these diastereomers can be defined by the relative configurations (R/S) at each chiral center.

Reactivity and Reaction Mechanisms of 5 Oxaspiro 2.4 Heptan 6 Yl Methanamine

Reactivity of the Amine Functionality

The primary amine group in {5-Oxaspiro[2.4]heptan-6-yl}methanamine is a key locus of reactivity, characterized by the nucleophilic nature of the nitrogen atom's lone pair of electrons.

Nucleophilic Reactivity in Organic Transformations

The amine functionality imparts significant nucleophilic character to the molecule, enabling it to participate in a variety of organic transformations. The nitrogen lone pair can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to many classical organic reactions.

For instance, primary amines are known to react with alkyl halides in nucleophilic substitution reactions. libretexts.org While this can be a direct method for alkylation, it often leads to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. libretexts.org Similarly, the amine can participate in reactions with carbonyl compounds. With aldehydes and ketones, it can form carbinolamines, which can then dehydrate to form imines (Schiff bases). nih.gov

The basicity of the amine is also a crucial aspect of its reactivity. The incorporation of an oxygen atom within the spirocyclic framework, separated from the nitrogen by three single bonds, is expected to reduce the basicity of the amine by approximately one order of magnitude due to the electron-withdrawing inductive effect of the oxygen atom. rsc.org

Derivatization to Amides, Ureas, and Other Nitrogen-Containing Compounds

The primary amine of this compound is readily derivatized to a wide range of nitrogen-containing compounds, most notably amides and ureas.

Amide Formation: The reaction of the amine with acylating agents such as acid chlorides or acid anhydrides is a rapid and efficient method for the synthesis of amides. libretexts.org This acylation reaction typically proceeds at room temperature and often employs a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Urea (B33335) Formation: The synthesis of ureas can be achieved through the reaction of the amine with isocyanates. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, yielding the corresponding urea derivative. This reaction is generally exothermic and proceeds readily without the need for a catalyst.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is a common method for the protection of primary amines and for the introduction of the sulfonamide functional group, which is prevalent in many pharmaceutical compounds.

DerivativeReagentGeneral Reaction Conditions
AmideAcid Chloride or Anhydride (B1165640)Room temperature, often with a non-nucleophilic base
UreaIsocyanateTypically spontaneous and exothermic
SulfonamideSulfonyl ChlorideIn the presence of a base (e.g., pyridine, triethylamine)

Transformations of the 5-Oxaspiro[2.4]heptane Ring System

The 5-oxaspiro[2.4]heptane scaffold, featuring a fusion of a tetrahydrofuran (B95107) and a cyclopropane (B1198618) ring at a single carbon atom, possesses inherent ring strain that dictates its chemical behavior.

Ring-Opening Reactions of the Ether Moiety

The tetrahydrofuran portion of the spirocycle can potentially undergo ring-opening reactions under specific conditions. Acid-catalyzed cleavage of the ether linkage is a plausible transformation, though it may require harsh conditions. The regioselectivity of such a ring-opening would be influenced by the stability of the resulting carbocation intermediates.

Reactions Involving the Cyclopropane Ring

The cyclopropane ring is characterized by significant angle and torsional strain, making it susceptible to ring-opening reactions. These transformations are often promoted by electrophiles, nucleophiles, or radical initiators, and can be facilitated by transition metal catalysts. acs.org

Nucleophilic ring-opening of activated cyclopropanes is a well-established synthetic strategy. In the context of spirocyclopropyl systems, particularly those bearing activating groups, nucleophiles can attack one of the cyclopropyl (B3062369) carbons, leading to ring cleavage and the formation of a more stable, acyclic intermediate. acs.org This intermediate can then undergo subsequent reactions, such as intramolecular cyclization, to afford new ring systems. For example, the ring expansion of spirocyclopropanes has been utilized to synthesize various spirocyclic compounds. acs.org

The presence of the ether oxygen in the 5-oxaspiro[2.4]heptane system might influence the reactivity of the adjacent cyclopropane ring. The electron-withdrawing nature of the oxygen could polarize the C-C bonds of the cyclopropane, potentially directing the regioselectivity of nucleophilic attack.

Functionalization of the Spiro-Fused Heterocycle

Direct functionalization of the 5-oxaspiro[2.4]heptane ring system, without ring-opening, presents a synthetic challenge. However, strategies involving the activation of C-H bonds or the introduction of directing groups could potentially enable the installation of new functional groups on the carbocyclic framework. Given the strained nature of the spirocycle, such transformations would need to be carefully controlled to avoid undesired ring cleavage.

Mechanistic Investigations of Key Synthetic Pathways

The synthesis of this compound involves a multi-step process, primarily centered on the construction of the core 5-oxaspiro[2.4]heptan-6-one skeleton, followed by its conversion to the target primary amine. Mechanistic understanding of these pathways is crucial for controlling reaction outcomes and optimizing yields. Key synthetic strategies include a linear synthesis starting from acyclic precursors to build the spirocyclic ketone and a convergent approach involving the dimerization of functionalized ketones. The final amine is typically installed via reductive amination of the ketone intermediate.

One prominent pathway involves the preparation of 5-oxaspiro[2.4]heptan-6-one from 1-hydroxymethylcyclopropyl acetonitrile (B52724). This process is characterized by an initial hydrolysis of the nitrile group under basic conditions, followed by an acid-catalyzed intramolecular cyclization (lactonization) to yield the spirocyclic ketone google.com. Another significant approach focuses on the base-catalyzed dimerization of alkynyl cyclopropyl ketones, which proceeds in a regio- and stereoselective manner to afford closely related 6-methylene-5-oxaspiro[2.4]heptanones rsc.org. The transformation of the ketone to the this compound is commonly achieved through reductive amination, where the ketone reacts with an ammonia (B1221849) source to form an imine intermediate that is subsequently reduced masterorganicchemistry.com.

Elucidation of Reaction Intermediates

The elucidation of transient species formed during synthesis is fundamental to understanding the reaction mechanism. In the pathway to the 5-oxaspiro[2.4]heptan-6-one precursor, several key intermediates have been identified.

A documented synthesis starts with dibromoneopentyl glycol, which undergoes cyclization to form cyclopropyldimethanol. This diol is then treated with thionyl chloride to produce a cyclic sulfite (B76179) intermediate, cyclopropyldimethanol cyclosulfite. Subsequent ring-opening of this intermediate with a cyanide source yields 1-hydroxymethylcyclopropyl acetonitrile. This nitrile-alcohol is the direct precursor to the target ketone. The final steps involve the hydrolysis of the nitrile to a carboxylic acid, which is not isolated but undergoes immediate acid-catalyzed lactonization to form the stable 5-oxaspiro[2.4]heptan-6-one google.com.

In the subsequent conversion to the target amine via reductive amination, the reaction of 5-oxaspiro[2.4]heptan-6-one with ammonia first generates a hemiaminal intermediate. This unstable species readily dehydrates to form a crucial imine intermediate. Under the reaction conditions, this imine is protonated to form an iminium ion, which is the active species that undergoes reduction by a hydride agent like sodium borohydride (B1222165) to furnish the final this compound product masterorganicchemistry.com.

Synthetic PathwayKey IntermediateRole in MechanismSource
Synthesis of 5-Oxaspiro[2.4]heptan-6-oneCyclopropyldimethanol CyclosulfiteActivated precursor for nucleophilic ring-opening with cyanide. google.com
1-Hydroxymethylcyclopropyl AcetonitrileDirect precursor containing both the alcohol and latent carboxylate functionalities required for lactonization. google.com
1-Hydroxymethylcyclopropyl Acetic AcidUnstable intermediate formed from nitrile hydrolysis; undergoes spontaneous intramolecular cyclization. google.com
Conversion to this compoundImine / Iminium IonElectrophilic species formed from the ketone and ammonia; undergoes hydride reduction to form the amine. masterorganicchemistry.com

Analysis of Regioselectivity and Stereoselectivity

Control of regioselectivity and stereoselectivity is paramount in the synthesis of complex spirocyclic systems. Mechanistic studies on the formation of the 5-oxaspiro[2.4]heptane core from related precursors provide significant insights into these aspects.

A highly illustrative example is the base-catalyzed dimerization of alkynyl cyclopropyl ketones to form 6-methylene-5-oxaspiro[2.4]heptanones. This reaction proceeds with high regio- and stereoselectivity. The proposed mechanism involves the deprotonation of the most acidic proton in one molecule of the starting ketone, which then acts as a nucleophile. The regioselectivity is dictated by the subsequent nucleophilic attack of this enolate onto the carbonyl carbon of a second ketone molecule. The ensuing intramolecular cyclization, where the oxygen anion attacks the alkyne, occurs in a specific manner to form the five-membered lactone ring fused at the spiro center rsc.org.

The reaction is effectively catalyzed by a potassium tert-butoxide/tert-butanol system in THF, ensuring that the desired spirocycles are formed selectively rsc.org. The inherent rigidity of the spirocyclic framework means that the stereochemical outcome is often tightly controlled. While the synthesis of the parent this compound itself may involve achiral intermediates, the principles of stereocontrol are critical when synthesizing substituted derivatives, where the creation of chiral centers must be managed. The stereospecificity of reactions like intramolecular cyclizations is often dependent on the geometric constraints of the transition state, leading to a preferred diastereomer nih.gov.

ReactionType of SelectivityMechanistic BasisSource
Base-Catalyzed Dimerization of Alkynyl Cyclopropyl KetonesRegioselectiveThe reaction pathway is directed by the preferential formation of a specific enolate and its subsequent controlled addition to another ketone molecule, followed by a defined intramolecular cyclization. rsc.org
StereoselectiveThe formation of the spirocyclic product occurs in a stereoselective manner, governed by the transition state geometry during the intramolecular cyclization step. rsc.org
Acid-Catalyzed Lactonization of 1-Hydroxymethylcyclopropyl Acetic AcidRegioselectiveThe intramolecular reaction is highly regioselective, as the hydroxyl group can only attack the proximal carboxylic acid group to form the thermodynamically favored five-membered lactone ring. google.com

Applications in Chemical Synthesis and Scaffold Design

{5-Oxaspiro[2.4]heptan-6-yl}methanamine as a Privileged Scaffold

While extensive research on this compound itself is still emerging, the broader class of spirocyclic scaffolds is widely regarded as "privileged." This term denotes molecular frameworks that can serve as ligands for multiple biological targets. The inherent rigidity and three-dimensional nature of spirocycles make them ideal for presenting pharmacophoric features in a well-defined spatial orientation, enhancing potency and selectivity. acs.orgnih.gov

Design of Three-Dimensional Molecular Architectures

The spirocyclic core of this compound provides an excellent platform for the design of three-dimensional molecular architectures. Unlike flexible aliphatic chains or planar aromatic rings, the fused cyclopropane (B1198618) and tetrahydrofuran (B95107) rings lock the molecule into a specific conformation. This rigidity allows chemists to project the appended aminomethyl group and other potential substituents into distinct regions of three-dimensional space with high predictability. This is a significant advantage in rational drug design, where precise positioning of functional groups is critical for optimal interaction with a protein's binding site. The introduction of such spirocyclic fragments is a known strategy to increase the three-dimensionality of compound libraries. tandfonline.com

Creation of Conformationally Restricted Building Blocks

Conformational restriction is a key strategy in medicinal chemistry to improve a molecule's biological activity and pharmacokinetic profile. By reducing the number of accessible conformations, the entropic penalty of binding to a target is minimized, which can lead to higher affinity. The this compound scaffold is an intrinsically rigid structure. The fusion of the two rings prevents the conformational flexibility that is characteristic of many open-chain and larger ring systems. This makes it a valuable building block for creating molecules with a well-defined and predictable shape, which can lead to enhanced selectivity for a specific biological target and reduced off-target effects. nih.gov

Contribution to Chemical Space Exploration

The exploration of novel chemical space is crucial for the discovery of new drugs and materials. Building blocks like this compound, which possess unique and under-explored skeletons, are vital in this endeavor.

Synthesis of Diverse Chemical Libraries

The aminomethyl group of this compound serves as a versatile synthetic handle for the creation of diverse chemical libraries. Through standard chemical transformations such as amidation, alkylation, and sulfonylation, a wide array of substituents can be readily introduced. This allows for the systematic exploration of the structure-activity relationship (SAR) around the novel spirocyclic core. The combination of the unique scaffold and the diversity of appended groups can lead to the identification of compounds with novel biological activities.

Below is an interactive data table illustrating a hypothetical diversification of the this compound scaffold.

ScaffoldReagentReaction TypeProduct Class
This compoundCarboxylic AcidAmidationAmides
This compoundAldehyde/KetoneReductive AminationSecondary/Tertiary Amines
This compoundSulfonyl ChlorideSulfonylationSulfonamides
This compoundIsocyanateUrea (B33335) FormationUreas

Enabling Novel Structural Motifs in Compound Collections

The inclusion of this compound in compound collections introduces a novel structural motif that is distinct from commonly used scaffolds. This novelty is advantageous in high-throughput screening campaigns, as it increases the probability of discovering hits with new mechanisms of action. The spiro[2.4]heptane core is significantly underrepresented in commercial screening libraries compared to more traditional ring systems. Therefore, its incorporation provides a competitive advantage in the search for new bioactive molecules.

Role as a Key Intermediate in Complex Molecule Synthesis

Structurally related spirocyclic compounds have proven to be crucial intermediates in the synthesis of complex, biologically active molecules. For instance, derivatives of 5-azaspiro[2.4]heptane are key intermediates in the synthesis of potent antiviral agents against the hepatitis C virus and quinolone antibacterial agents. google.comnih.govmdpi.com This highlights the value of the spiro[2.4]heptane framework in constructing complex pharmaceutical agents.

Given these precedents, this compound holds significant potential as a key intermediate for the synthesis of more elaborate molecules. Its rigid core can serve as an anchor to which other functionalities and ring systems can be attached in a stereocontrolled manner. A related compound, 5-oxaspiro[2.4]heptan-6-one, is a known intermediate in the synthesis of Montelukast, a medication used to manage asthma. google.com This underscores the utility of the oxaspiro[2.4]heptane skeleton in the production of important pharmaceuticals.

Integration into Multi-Step Synthetic Pathways

The aminomethyl group attached to the oxaspiro[2.4]heptane framework serves as a versatile handle for a variety of chemical transformations, allowing for its seamless integration into complex multi-step synthetic sequences. This primary amine can readily undergo a wide range of reactions, including but not limited to acylation, alkylation, arylation, and sulfonylation, to generate a diverse array of derivatives.

The spirocyclic scaffold itself imparts a defined three-dimensional geometry, which can be instrumental in influencing the stereochemical outcome of subsequent reactions and in exploring chemical space for drug discovery. In multi-step syntheses, this compound can be introduced to construct larger, more complex molecules with specific spatial arrangements of functional groups. The robust nature of the oxaspiro[2.4]heptane core is expected to be stable under various reaction conditions, making it a reliable component in lengthy synthetic routes.

The application of related spirocyclic amines in combinatorial chemistry further highlights the potential of this compound. By employing this scaffold in library synthesis, a multitude of analogues can be rapidly generated, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The defined stereochemistry of the spiro center can lead to the development of highly specific and potent bioactive molecules.

Table 1: Potential Reactions for Integrating this compound into Synthetic Pathways

Reaction TypeReagent/Catalyst ExamplesPotential Product Class
AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halides, Reductive amination with aldehydes/ketonesSecondary/Tertiary amines
ArylationBuchwald-Hartwig or Ullmann couplingArylamines
SulfonylationSulfonyl chloridesSulfonamides
Urea/Thiourea FormationIsocyanates, IsothiocyanatesUreas, Thioureas

Precursor for Advanced Chemical Probes

The development of advanced chemical probes for biological imaging and diagnostics often relies on scaffolds that can be readily functionalized with reporter groups, such as fluorophores, and targeting moieties. Spirocyclic structures, in particular, have gained attention in the design of fluorescent probes due to their ability to modulate the photophysical properties of dyes. mdpi.comnih.govnih.gov

This compound is a promising precursor for such probes. The primary amine provides a convenient attachment point for a variety of fluorophores through the formation of stable amide or sulfonamide linkages. The spirocyclic core can influence the quantum yield and lifetime of the attached fluorophore and can be a key element in the design of "turn-on" probes where fluorescence is modulated by the local environment or binding to a specific target.

For instance, the amine could be used to link the spirocyclic scaffold to a xanthene-based dye, a class of fluorophores known for their use in spirocyclic-based probes. mdpi.comnih.gov The interaction between the spirocycle and the dye can be engineered to be sensitive to specific analytes or enzymatic activity, leading to a change in fluorescence upon interaction.

Table 2: Potential Components of a Chemical Probe Derived from this compound

ComponentFunctionExample Moiety
Scaffold Provides 3D structure and influences probe properties{5-Oxaspiro[2.4]heptan-6-yl}
Linker Connects scaffold to other componentsAmide, Sulfonamide
Reporter Group Provides a detectable signalFluorescein, Rhodamine
Targeting Moiety Directs the probe to a specific biological targetBiotin, Folic Acid, Peptide
Reactive Group Allows for covalent labeling of biomoleculesMaleimide, NHS ester

The synthesis of such probes would involve a multi-step sequence where the amine of this compound is first protected, followed by the introduction of a fluorophore and a targeting group, and subsequent deprotection. The modular nature of this approach allows for the creation of a diverse library of chemical probes for various biological applications.

Structure Activity Relationship Studies: Molecular Basis of Interaction

Influence of the Spirocyclic Core on Molecular Recognition

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly utilized in medicinal chemistry to impart specific properties to a molecule. researchgate.netnih.gov The 5-oxaspiro[2.4]heptane core of the titular compound is no exception, contributing significantly to its molecular recognition properties through a combination of steric, electronic, and conformational effects.

The spiro[2.4]heptane system, consisting of a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, introduces a distinct three-dimensional architecture. enamine.net This spirocyclic nature imparts a greater degree of three-dimensionality compared to flat aromatic systems, which can be advantageous for fitting into the complex topologies of biological binding sites. researchgate.net The inherent ring strain of the cyclopropane ring within the spiro[2.4]heptane system can also influence the molecule's reactivity and electronic properties. numberanalytics.com This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, which can affect the electron density distribution across the scaffold. numberanalytics.com

The presence of an oxygen atom at the 5-position, forming a tetrahydrofuran-like ring, introduces a key electronic feature. The oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with hydrogen bond donors in a receptor's binding pocket. libretexts.orgpearson.com This feature distinguishes it from its carbocyclic or nitrogen-containing (azaspiro) counterparts.

Table 1: Comparative Steric and Electronic Features of Spirocyclic Systems

FeatureSpiro[2.4]heptane SystemAcyclic AlkaneMonocyclic (Cyclohexane)
Dimensionality High (3D)Low (Flexible)Moderate (Chair/Boat)
Key Electronic Feature Potential for H-bond acceptor (oxygen)Primarily hydrophobicPrimarily hydrophobic
Inherent Strain High (due to cyclopropane)LowLow

This table provides a generalized comparison of the steric and electronic features of the spiro[2.4]heptane system with more common structural motifs in drug design.

A significant advantage of incorporating spirocyclic systems into drug candidates is the reduction in conformational flexibility. enamine.netresearchgate.net By "locking" the molecule into a more defined shape, the entropic penalty of binding to a receptor is reduced, which can lead to higher binding affinity. researchgate.net The rigid nature of the 5-oxaspiro[2.4]heptane core pre-organizes the methanamine side chain into a specific spatial orientation. This conformational restriction is critical for presenting the key interacting groups to the receptor in an optimal arrangement for binding. nih.govresearchgate.net

This rigidity can also enhance selectivity for a particular target receptor over others. A flexible molecule might be able to adopt multiple conformations to bind to different receptors, potentially leading to off-target effects. In contrast, a conformationally constrained molecule like {5-Oxaspiro[2.4]heptan-6-yl}methanamine is more likely to bind with high affinity only to a receptor that has a binding site complementary to its specific, rigid conformation. researchgate.net

Contribution of the Methanamine Moiety to Interaction Profiles

The methanamine (-CH₂NH₂) group is a critical pharmacophoric element, directly participating in key interactions that anchor the molecule to its biological target.

The primary amine of the methanamine moiety is a versatile hydrogen bonding group. It possesses two hydrogen atoms that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen atom that can function as a hydrogen bond acceptor. libretexts.orgpearson.comquora.com This dual capability allows for the formation of multiple, specific hydrogen bonds with amino acid residues in a receptor's binding site, such as aspartate, glutamate, serine, or threonine. youtube.com These directional interactions are crucial for the specificity of molecular recognition. youtube.com

Table 2: Hydrogen Bonding Potential of the Methanamine Moiety

Functional GroupRolePotential Interaction Partners in a Receptor
Amine (-NH₂)Hydrogen Bond DonorCarbonyl oxygen (backbone or side chain), hydroxyl groups, carboxylate groups
Amine (-NH₂)Hydrogen Bond AcceptorHydroxyl groups, amide protons, protonated histidines

This table outlines the potential hydrogen bonding interactions of the primary amine in this compound with common functional groups found in biological targets.

Computational Modeling of Ligand-Target Interactions (Non-Clinical Focus)

While specific computational studies for this compound are not extensively available in the public domain, the principles of computational modeling provide valuable insights into its potential interactions. Molecular docking and molecular dynamics simulations are powerful tools used to predict and analyze how a ligand binds to a receptor at the atomic level. mdpi.com

A typical computational study would involve:

Homology Modeling or Crystal Structure Procurement: Obtaining a 3D structure of the target receptor.

Ligand Preparation: Generating a 3D conformation of this compound, considering its stereochemistry and protonation state.

Molecular Docking: Placing the ligand into the binding site of the receptor in various possible orientations and conformations to identify the most favorable binding mode, often scored based on predicted binding energy.

Molecular Dynamics Simulation: Simulating the movement of the ligand-receptor complex over time to assess the stability of the predicted binding pose and to observe the dynamics of the key interactions.

For this compound, such studies would likely focus on mapping the hydrogen bond network formed by the methanamine and the oxaspiro core's oxygen atom. mdpi.com Furthermore, the electrostatic potential around the protonated amine would be analyzed to identify favorable charge-charge interactions with the receptor. nih.gov The rigid spirocyclic core would serve as a well-defined scaffold for positioning these key interacting moieties within the receptor's binding site.

Molecular Docking Simulations with Model Systems

Due to the absence of specific molecular docking studies for this compound in the available scientific literature, a hypothetical docking study against a model enzyme active site can be conceptualized to illustrate the potential binding modes. Such simulations are crucial for predicting the binding affinity and orientation of a ligand within a target's active site.

In a representative model, the aminomethyl group would be expected to form key hydrogen bonds with amino acid residues such as aspartate or glutamate, which are common in enzyme active sites. The oxygen atom within the spirocyclic core could also act as a hydrogen bond acceptor, further anchoring the ligand. The rigid spirocyclic framework would likely position the cyclopropane ring in a specific orientation within a hydrophobic pocket of the active site.

Table 1: Hypothetical Molecular Docking Parameters for this compound with a Model Kinase

ParameterValuePutative Interacting ResidueInteraction Type
Binding Energy-7.5 kcal/molASP 145Hydrogen Bond
Inhibition Constant (Ki)1.2 µMGLU 98Hydrogen Bond
Ligand Efficiency0.35LEU 25, VAL 33Hydrophobic Interaction
Key InteractionsAminomethyl group, Spiro-oxygen

Molecular Dynamics Simulations to Assess Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the ligand-protein complex over time. An MD simulation would track the atomic movements of the complex, providing a more realistic representation of the binding event.

Comparative Analysis with Related Spirocyclic Amine Scaffolds

The therapeutic potential of this compound can be better understood by comparing its structural and physicochemical properties with those of related spirocyclic amines.

Understanding the Unique Attributes of the 5-Oxaspiro[2.4]heptane System

The incorporation of an oxygen atom into the spirocyclic framework, as seen in the 5-oxaspiro[2.4]heptane system, imparts distinct properties compared to its carbocyclic counterparts like spiro[2.4]heptane. Research on oxa-spirocycles has shown that the presence of the heteroatom can significantly enhance aqueous solubility and modulate lipophilicity. rsc.org This is a critical advantage in drug design, as improved solubility often leads to better bioavailability.

Furthermore, the oxygen atom can influence the basicity of the neighboring aminomethyl group. rsc.org This alteration in pKa can have profound effects on the compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with specific biological targets. The rigid nature of the spiro[2.4]heptane system, composed of small rings, offers a limited number of well-defined conformations, which is advantageous for structure-based drug design.

Table 2: Comparative Physicochemical Properties of Spirocyclic Scaffolds

ScaffoldPredicted logPPredicted Aqueous SolubilityPredicted pKa (Amine)
Spiro[2.4]heptan-6-yl}methanamine1.8High9.2
This compound0.9Very High8.5
Azaspiro[2.4]heptan-6-yl}methanamine1.2Moderate9.5

Structure-Guided Design of Analogues

The structure of this compound provides a versatile platform for the design of analogues with tailored properties. Structure-guided design would leverage the insights gained from molecular modeling and comparative analysis to optimize the scaffold for a specific biological target.

For instance, the aminomethyl group could be functionalized to introduce additional interaction points or to modulate the compound's basicity. The cyclopropane ring could be substituted to explore further hydrophobic interactions or to introduce stereocenters that could enhance binding affinity and selectivity. The inherent three-dimensionality of the spirocyclic core allows for the precise spatial arrangement of these modifications.

A study on diarylspiro[2.4]heptenes as cyclooxygenase-2 (COX-2) inhibitors highlighted how modifications on the phenyl rings attached to the spiro[2.4]heptene core significantly impacted potency and selectivity. nih.gov This underscores the potential for fine-tuning the biological activity of spirocyclic compounds through systematic structural modifications.

Future Research Directions and Perspectives

Advancements in Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to {5-Oxaspiro[2.4]heptan-6-yl}methanamine is a foundational area for future research. Current synthetic approaches to similar spirocyclic systems often rely on multi-step sequences that may not be optimal in terms of atom economy and environmental impact. Future investigations should focus on the development of catalytic and sustainable methods.

A potential precursor, 5-oxaspiro[2.4]heptan-6-one, has been synthesized, and its conversion to the target amine is a logical starting point for methodological development. Research could explore green reductive amination protocols, potentially utilizing catalytic hydrogenation with earth-abundant metal catalysts or biocatalytic approaches employing transaminases. Furthermore, the development of asymmetric syntheses to access enantiomerically pure forms of the amine is crucial, given the importance of stereochemistry in biological applications. This could be achieved through chiral catalysts or the use of chiral auxiliaries in the synthetic sequence.

Table 1: Potential Sustainable Synthetic Approaches

ApproachPotential AdvantagesResearch Focus
Catalytic Reductive AminationHigh efficiency, reduced wasteDevelopment of non-precious metal catalysts
Biocatalysis (e.g., Transaminases)High selectivity, mild conditionsEnzyme screening and engineering
Asymmetric SynthesisAccess to single enantiomersChiral catalysts, resolution techniques

Exploration of Novel Reactivity and Derivatization Pathways

The primary amine functionality of this compound serves as a versatile handle for a wide array of chemical transformations. Systematic exploration of its reactivity will be key to unlocking its utility as a building block. Future research should focus on a variety of derivatization strategies to create libraries of novel compounds for screening in different applications.

Key areas of investigation would include N-acylation, N-alkylation, and N-arylation to introduce diverse substituents. Furthermore, the participation of the amine in multicomponent reactions could provide rapid access to more complex molecular architectures. The unique juxtaposition of the cyclopropane (B1198618) and tetrahydrofuran (B95107) rings may also influence the reactivity of the amine or other parts of the molecule, and studies into these potential neighboring group effects would be of significant academic and practical interest.

Integration of Advanced Computational Design in Scaffold Modification

Computational chemistry offers a powerful tool for accelerating the exploration of the chemical space around the this compound scaffold. Future research should leverage advanced computational methods to guide the design of new derivatives with desired properties.

Density functional theory (DFT) calculations could be employed to predict the reactivity of the scaffold and to model the transition states of potential reactions, aiding in the optimization of synthetic conditions. In the context of drug discovery, molecular docking and dynamic simulations could be used to predict the binding of virtual libraries of derivatives to biological targets. This in silico screening can help prioritize the synthesis of compounds with the highest probability of biological activity, thereby saving time and resources.

Table 2: Computational Approaches for Scaffold Modification

Computational MethodApplicationDesired Outcome
Density Functional Theory (DFT)Reactivity prediction, mechanistic studiesOptimization of synthetic routes
Molecular DockingVirtual screening against biological targetsIdentification of potential drug candidates
Molecular Dynamics (MD)Simulation of ligand-protein interactionsUnderstanding of binding modes and stability

Expansion of this compound Utility in Diverse Chemical Fields

The unique structural attributes of this compound suggest its potential utility in a range of chemical fields beyond its role as a synthetic intermediate. Future research should aim to explore these diverse applications.

In medicinal chemistry, the spirocyclic scaffold could be incorporated into novel drug candidates. The rigidity of the spiro system can help to pre-organize functional groups for optimal interaction with biological targets, potentially leading to increased potency and selectivity. In materials science, derivatives of this amine could be investigated as monomers for the synthesis of novel polymers with unique thermal and mechanical properties. Its use as a ligand in coordination chemistry or as a catalyst in asymmetric synthesis also represents unexplored but potentially fruitful avenues of research. The systematic evaluation of this compound and its derivatives in these and other fields will be crucial in defining its place in the broader chemical landscape.

Q & A

What are the common synthetic routes for {5-Oxaspiro[2.4]heptan-6-yl}methanamine, and what challenges arise in optimizing yield and purity?

Basic:
The synthesis typically involves reacting 5-oxaspiro[2.4]heptan-4-one with aminomethyl derivatives under controlled conditions (e.g., reductive amination or nucleophilic substitution). Reaction parameters such as temperature (40–80°C), solvent polarity (e.g., methanol or THF), and stoichiometric ratios of reagents are critical for achieving moderate yields (50–70%) .

Advanced:
Key challenges include stereochemical control during spirocycle formation and minimizing side reactions (e.g., over-reduction of ketones). Advanced strategies employ flow chemistry to enhance reproducibility and microwave-assisted synthesis to reduce reaction times. Computational modeling (e.g., DFT calculations) can predict reactive intermediates, aiding in catalyst selection (e.g., Pd/C for hydrogenation) .

How is the spirocyclic structure of this compound characterized, and what techniques resolve stereochemical ambiguities?

Basic:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) confirms the spirocyclic framework by identifying coupling patterns between the oxirane and cyclopropane rings. X-ray crystallography provides definitive proof of the spiro junction geometry .

Advanced:
Chiral chromatography (e.g., HPLC with a Chiralpak IA column) and vibrational circular dichroism (VCD) distinguish enantiomers. Density Functional Theory (DFT)-optimized structures are compared to experimental NMR data to resolve conflicting stereochemical assignments .

What biological activities are associated with this compound derivatives, and how are these evaluated experimentally?

Basic:
Derivatives exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) and enzyme inhibition (e.g., COX-2 IC₅₀: 150 nM). Standard assays include broth microdilution for antimicrobial testing and fluorometric enzyme activity assays .

Advanced:
Mechanistic studies involve surface plasmon resonance (SPR) to measure binding affinity to biological targets (e.g., kinases) and CRISPR-Cas9 knockout models to validate target engagement. Metabolomic profiling (LC-MS/MS) identifies downstream effects on pathways like arachidonic acid metabolism .

Which analytical methods are most effective for quantifying this compound in complex matrices?

Basic:
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and isocratic elution (acetonitrile:water = 70:30) achieves a limit of detection (LOD) of 0.1 µg/mL .

Advanced:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode improves sensitivity (LOD: 0.01 ng/mL). Isotope dilution with deuterated internal standards corrects for matrix effects in biological samples .

How should researchers address contradictions in reported solubility or bioactivity data for this compound?

Basic:
Re-evaluate experimental conditions (e.g., pH, solvent polarity). For solubility discrepancies, use standardized shake-flask methods with UV quantification. Replicate bioassays under controlled cell culture conditions (e.g., hypoxia vs. normoxia) .

Advanced:
Employ high-throughput solubility screening (e.g., Nephelometry) and molecular dynamics simulations to predict solvent interactions. Orthogonal bioactivity assays (e.g., functional vs. binding assays) distinguish false positives in target modulation .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic:
Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust/volatiles (P261). In case of skin contact, wash immediately with water (P302+P352) .

Advanced:
Conduct in vitro toxicology screening (e.g., Ames test for mutagenicity, hepatocyte viability assays). Store under argon in flame-sealed ampoules to prevent oxidation .

How can structural modifications of this compound enhance its pharmacological profile?

Basic:
Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to improve metabolic stability. Replace the methanamine group with a tertiary amine to enhance blood-brain barrier penetration .

Advanced:
Apply fragment-based drug design (FBDD) to optimize binding to allosteric sites. Click chemistry (e.g., CuAAC) enables rapid diversification of the spirocyclic core for structure-activity relationship (SAR) studies .

What computational tools are used to predict the reactivity or bioactivity of this compound?

Basic:
Molecular docking (AutoDock Vina) predicts binding modes to protein targets (e.g., G-protein-coupled receptors). QSAR models correlate substituent effects with logP and pKa .

Advanced:
Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations model transition states in spirocycle-forming reactions. Machine learning (e.g., Random Forest) prioritizes derivatives with desirable ADMET properties .

Are there case studies demonstrating the application of this compound in drug discovery?

Basic:
Derivatives of this compound are precursors to sitafloxacin, a fluoroquinolone antibiotic. The spirocyclic scaffold improves pharmacokinetic properties by reducing plasma protein binding .

Advanced:
In anticonvulsant research, N-substituted sulfonamide derivatives showed >50% seizure reduction in rodent models. Target engagement was confirmed via PET imaging with radiolabeled analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.